molecular formula C11H18ClN3O2 B6187779 methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride CAS No. 2639418-59-8

methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B6187779
CAS No.: 2639418-59-8
M. Wt: 259.7
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Description

Methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride is a synthetic organic compound that features a pyrazole ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by a piperidine derivative.

    Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.

    Formation of the Hydrochloride Salt: The final hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring, potentially reducing double bonds or nitro groups if present.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a useful probe for investigating binding sites on proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine moiety can enhance its binding affinity and specificity, while the pyrazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate
  • Methyl 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride is unique due to the specific positioning of the piperidine moiety and the carboxylate group. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure allows for a wide range of chemical reactions and applications, making it a valuable tool for chemists, biologists, and pharmacologists alike.

Properties

CAS No.

2639418-59-8

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.7

Purity

95

Origin of Product

United States

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